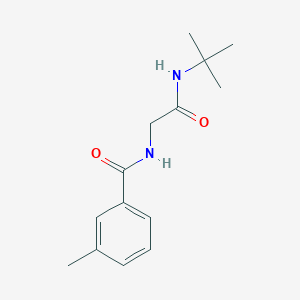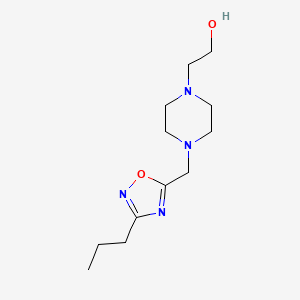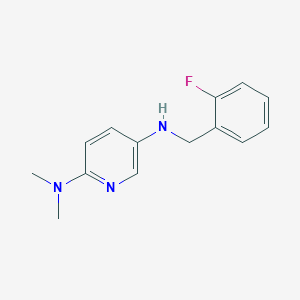
n5-(2-Fluorobenzyl)-n2,n2-dimethylpyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorobenzyl group attached to a dimethylpyridine diamine structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
準備方法
The synthesis of N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial production methods for this compound may involve continuous-flow synthesis, which offers better control over reaction conditions and higher efficiency compared to traditional batch reactors . This method is particularly useful for scaling up the production of fine chemicals and pharmaceutical intermediates.
化学反応の分析
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding ketone or aldehyde, while reduction may yield an amine or alcohol.
科学的研究の応用
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N5-(2-Fluorobenzyl)-N2,N2-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
Fluorobenzene: A simpler fluorinated aromatic compound with different reactivity and applications.
2-Fluorobenzoyl chloride: Another fluorinated compound used in organic synthesis with distinct chemical properties.
5-Fluoro-2-nitrobenzotrifluoride: A compound used as an intermediate in the synthesis of pharmaceuticals with different functional groups and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H16FN3 |
|---|---|
分子量 |
245.29 g/mol |
IUPAC名 |
5-N-[(2-fluorophenyl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C14H16FN3/c1-18(2)14-8-7-12(10-17-14)16-9-11-5-3-4-6-13(11)15/h3-8,10,16H,9H2,1-2H3 |
InChIキー |
BAILLMGLKWPKMW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=C1)NCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


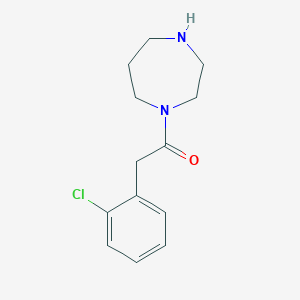
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
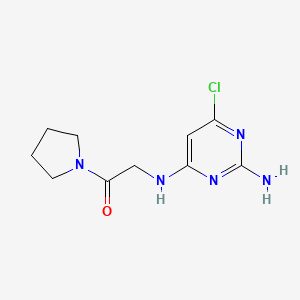

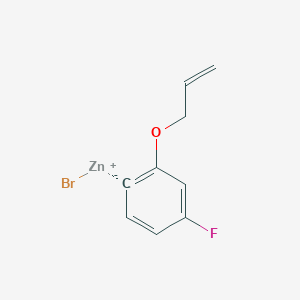
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
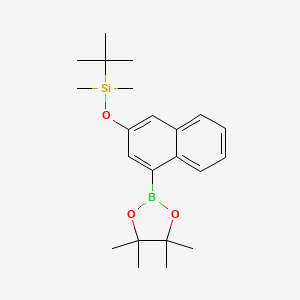
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
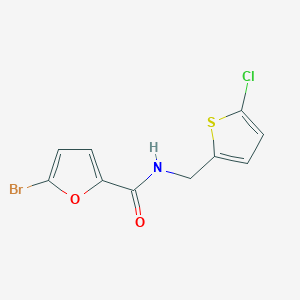


![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
